molecular formula C12H23NO3 B2446125 1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)- CAS No. 1189570-45-3

1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-

Cat. No. B2446125
CAS RN: 1189570-45-3
M. Wt: 229.32
InChI Key: FFWSNKPDUUDKOO-VIFPVBQESA-N
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Description

“1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-” is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes . The CAS number of this compound is 2091004-97-4 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are hydroxy (-OH), carboxylic acid (-COOH), and dimethyl (-CH3) groups . The molecular weight of this compound is 229.32 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.32 . The density is approximately 1.0±0.1 g/cm3 . The boiling point is around 306.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. It serves as a fundamental building block for constructing various drugs. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids. Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Synthetic Methods and Substrate Diversity

Fast and cost-effective methods for synthesizing substituted piperidines are essential. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. The use of esters of 3-oxocarboxylic acid instead of aldehydes has led to products containing multiple stereocenters. For instance, the resulting piperidinol can undergo dehydration to form 1,4,5,6-tetrahydropyridine .

a. Neurological Disorders: Piperidines exhibit potential in treating neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. Researchers explore their effects on neurotransmitter systems and neuroprotective properties.

b. Anticancer Agents: Certain piperidine derivatives demonstrate anticancer activity by inhibiting specific enzymes or signaling pathways. These compounds are investigated for their potential as chemotherapeutic agents.

c. Anti-Inflammatory Properties: Piperidines may modulate inflammatory responses by targeting cytokines, enzymes, or receptors involved in inflammation. Their anti-inflammatory effects are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

d. Analgesics and Anesthetics: Some piperidine-based compounds act as analgesics or local anesthetics. Researchers study their interactions with ion channels and receptors to improve pain management.

f. Antiviral and Antibacterial Agents: Piperidine derivatives exhibit antiviral and antibacterial activities. Researchers explore their potential against viral infections (e.g., HIV) and bacterial pathogens.

g. GABAergic Modulation: Piperidines interact with gamma-aminobutyric acid (GABA) receptors, making them relevant in anxiety and sleep disorders. Their GABAergic effects are under scrutiny.

Conclusion

properties

IUPAC Name

tert-butyl (5R)-5-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-9(14)6-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWSNKPDUUDKOO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](CN(C1)C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinecarboxylic acid, 5-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl esteR, (5R)-

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